molecular formula C10H16ClN3O B1432936 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1385696-48-9

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No. B1432936
CAS RN: 1385696-48-9
M. Wt: 229.71 g/mol
InChI Key: GMKSAWBCAXFZAC-UHFFFAOYSA-N
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Description

“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the linear formula C10H16O1N3Cl1 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Pharmaceutical Research

The 1,2,4-oxadiazole ring is a recognized pharmacophore, often found in active pharmaceutical ingredients (APIs) with diverse therapeutic applications. For instance, compounds with this moiety have been used in medications for Duchenne muscular dystrophy and hypertension . Additionally, certain 1,2,4-oxadiazole derivatives are identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy .

Antimicrobial Agents

Oxadiazole derivatives exhibit significant potential as antimicrobial agents. Their activity against various pathogens makes them candidates for the development of new antimicrobial drugs, which is crucial given the rising concern over antibiotic resistance .

Anti-Trypanosomal Activity

Some oxadiazole compounds have been studied for their anti-trypanosomal activity, particularly against Trypanosoma cruzi , the causative agent of Chagas disease. Molecular docking studies followed by cytotoxicity and activity evaluations are part of this research application .

Organic Synthesis

The oxadiazole ring can undergo rearrangements into other heterocycles due to its low aromaticity and the presence of a weak O–N bond. This property is exploited in organic synthesis to develop novel compounds and intermediates .

Energetic Materials

The structural features of oxadiazoles, including the presence of nitrogen and oxygen atoms, make them suitable for the development of energetic materials. These compounds are explored for their potential use in explosives and propellants .

Fluorescent Dyes and OLEDs

Due to their electronic properties, oxadiazoles are used in the creation of fluorescent dyes and organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical stimulation is valuable in the field of optoelectronics .

Sensors

Oxadiazole-based compounds are also employed in the design of sensors. Their sensitivity to various stimuli, such as pH changes or the presence of specific ions, is beneficial for environmental monitoring and diagnostics .

Insecticides

The unique chemical structure of oxadiazoles has been utilized in the development of insecticides. These compounds can target specific physiological pathways in insects, offering a way to control pest populations without harming other organisms .

Safety and Hazards

The compound is classified as non-combustible and acute toxic Cat.3 . It has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7;/h7-8,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKSAWBCAXFZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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